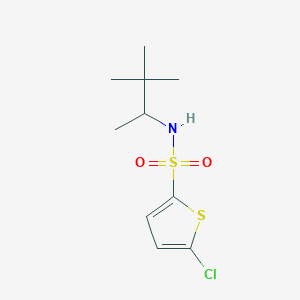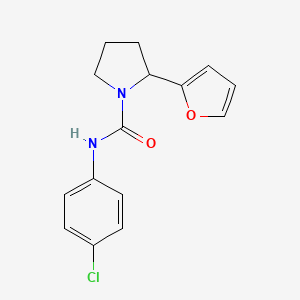
5-chloro-N-(1,2,2-trimethylpropyl)-2-thiophenesulfonamide
Übersicht
Beschreibung
5-chloro-N-(1,2,2-trimethylpropyl)-2-thiophenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are used to treat B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Wirkmechanismus
TAK-659 works by inhibiting the activity of 5-chloro-N-(1,2,2-trimethylpropyl)-2-thiophenesulfonamide, a protein that plays a crucial role in the survival and proliferation of B cells. By inhibiting 5-chloro-N-(1,2,2-trimethylpropyl)-2-thiophenesulfonamide, TAK-659 prevents the activation of downstream signaling pathways that are involved in B cell activation and proliferation. This leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. TAK-659 is metabolized by the liver and excreted primarily in the feces. In preclinical studies, TAK-659 has been shown to selectively inhibit 5-chloro-N-(1,2,2-trimethylpropyl)-2-thiophenesulfonamide without affecting other kinases, which may reduce the risk of off-target effects. TAK-659 has also been shown to penetrate the blood-brain barrier, which may have implications for the treatment of central nervous system (CNS) malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic profile. TAK-659 is also relatively easy to synthesize, which may make it more accessible for researchers. However, there are also some limitations to using TAK-659 in lab experiments. For example, TAK-659 may have off-target effects at higher concentrations, which may complicate data interpretation. Additionally, TAK-659 may have limited efficacy in certain types of cancer or in patients with specific genetic mutations.
Zukünftige Richtungen
There are several future directions for the development of TAK-659. One potential area of research is the use of TAK-659 in combination with other cancer drugs to enhance its efficacy. Another area of research is the evaluation of TAK-659 in the treatment of CNS malignancies, which may benefit from its ability to penetrate the blood-brain barrier. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for TAK-659 in different types of cancer and patient populations.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. TAK-659 has also demonstrated synergistic effects when used in combination with other cancer drugs such as rituximab and idelalisib. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in humans.
Eigenschaften
IUPAC Name |
5-chloro-N-(3,3-dimethylbutan-2-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO2S2/c1-7(10(2,3)4)12-16(13,14)9-6-5-8(11)15-9/h5-7,12H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQRULIVRIPDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NS(=O)(=O)C1=CC=C(S1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3,3-dimethylbutan-2-yl)thiophene-2-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4,6-dianilino-1,3,5-triazin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B4842103.png)
![methyl 4-{5-[(1-benzyl-1H-indol-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B4842107.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B4842112.png)
![N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide](/img/structure/B4842118.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4842122.png)
![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-phenylacetamide](/img/structure/B4842134.png)
![N-(2-fluorophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4842142.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-3,4-dichloroaniline](/img/structure/B4842146.png)

![N-[4-(cyanomethyl)phenyl]-4-iodobenzamide](/img/structure/B4842151.png)

![2-[1-(3-methoxybenzyl)-4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B4842164.png)
![3,4-diethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B4842167.png)